molecular formula C69H112O38 B2416676 Platycoside E CAS No. 237068-41-6

Platycoside E

Cat. No. B2416676
CAS RN: 237068-41-6
M. Wt: 1549.617
InChI Key: TZSYJZBVJYXHEK-OAUUXYGTSA-N
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Description

Platycoside E is a platycodigenin-type saponin isolated from the root of Platycodon grandiflorum. It has haemolytic activity and adjuvant potential. Platycoside E promotes the production of the sera OVA-specific IgG2a and IgG2b antibody in the ovalbumin (OVA)-immunized mice .


Synthesis Analysis

The biosynthetic pathway of triterpenoid saponins in Platycodon grandiflorus has been preliminarily explored . A candidate gene encoding an enzyme involved in converting platycoside E to platycodin D has been identified . The enzyme catalyzed platycoside E synthesis through the sequential attachment of two β-1,6-linked glucosyl residues to the glucosyl residue at the C3 position of platycodin D .


Molecular Structure Analysis

Platycosides, including Platycoside E, consist of a pentacyclic triterpenoid aglycone and two sugar moieties . Notably, platycoside E, platycodin D, and platycodin D3 have the same nuclear structure as platycodigenin .


Chemical Reactions Analysis

The platycoside substrates were hydrolyzed through the following novel hydrolytic pathways: platycoside E → platycodin D3 → platycodin D → deapiosylated platycodin D → deapiose-xylosylated platycodin D .


Physical And Chemical Properties Analysis

The molecular formula of Platycoside E is C69H112O38 and its molecular weight is 1549.6 .

Scientific Research Applications

Biotransformation into Deapiose-Xylosylated Platycodin D

Platycoside E can be transformed into Deapiose-Xylosylated Platycodin D by Cytolase PCL5 under High Hydrostatic Pressure . This process improves the production of Deapiose-Xylosylated Platycodin D from Platycoside E . The application of High Hydrostatic Pressure is a potential method for the economical production of platycosides and enzyme-catalyzed biotransformation of functional saponins .

Bioconversion to Platycodin D

Platycoside E can be enzymatically converted to Platycodin D via β-D-glucosidase hydrolysis . This process significantly modifies the compound’s biofunctionality .

Anti-Inflammatory Activity

Platycosides, including Platycoside E, have been found to exhibit anti-inflammatory effects . This makes them potentially useful in the treatment of inflammatory conditions.

Anti-Oxidant Activity

Platycoside E has been associated with anti-oxidant activities . This suggests that it could be used in the prevention of oxidative stress-related diseases.

Antitumor Activity

Research has shown that platycosides, including Platycoside E, have antitumor effects . This indicates potential applications in cancer treatment.

Anti-Obesity Activity

Platycoside E has been linked to anti-obesity effects . This suggests that it could be used in weight management and the treatment of obesity.

Immunoregulatory Effects

Platycosides, including Platycoside E, have been found to have immunoregulatory effects . This suggests potential applications in the regulation of immune responses.

Mechanism of Action

Platycoside E has been revealed to have anti-inflammatory, anti-viral, anti-oxidation, anti-obesity, anticoagulant, spermicidal, anti-tumor etc., activities .

Safety and Hazards

During combustion, Platycoside E may emit irritant fumes. In case of contact with eyes or skin, it is recommended to flush with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

Future Directions

The application of high hydrostatic pressure is a potential method for the economical production of platycosides and enzyme-catalyzed biotransformation of functional saponins . This could lay a foundation for the further development and utilization of Platycodon grandiflorum resources and also provide a theoretical basis for the development of green and organic whitening cosmetics .

properties

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H112O38/c1-25-50(103-57-49(90)51(30(76)18-94-57)104-61-53(91)68(93,23-73)24-98-61)44(85)48(89)58(99-25)105-52-37(78)29(75)17-95-60(52)107-62(92)69-12-11-63(2,3)13-27(69)26-7-8-34-64(4)14-28(74)54(67(21-71,22-72)35(64)9-10-65(34,5)66(26,6)15-36(69)77)106-59-47(88)43(84)40(81)33(102-59)20-97-56-46(87)42(83)39(80)32(101-56)19-96-55-45(86)41(82)38(79)31(16-70)100-55/h7,25,27-61,70-91,93H,8-24H2,1-6H3/t25-,27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37-,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+,48+,49+,50-,51-,52+,53-,54-,55+,56+,57-,58-,59-,60-,61-,64+,65+,66+,68+,69+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSYJZBVJYXHEK-SNQGWRGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H112O38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Platycoside E

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